

A Comparative Study on the Influence of Different Glycols on Dibenzoate Plasticizer Properties

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Compound of Interest

Compound Name: Diethylene glycol dibenzoate

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This guide provides a comparative analysis of dibenzoate plasticizers synthesized from different glycols, focusing on their performance and physical properties. Dibenzoate plasticizers are gaining prominence as effective, non-phthalate alternatives in various applications, including flexible PVC, adhesives, and coatings.^[1] The choice of glycol—such as propylene glycol (PG), diethylene glycol (DEG), or dipropylene glycol (DPG)—as a core building block significantly influences the final properties of the dibenzoate ester. This guide summarizes key performance data from available literature and outlines the experimental protocols for their evaluation.

Comparative Performance of Glycol Dibenzoates

The selection of a dibenzoate plasticizer is often a balance between desired performance characteristics. Key properties include plasticizing efficiency, volatility, migration resistance, and thermal stability. While comprehensive, directly comparative data under identical conditions is limited in publicly available literature, this section aggregates available data to provide a comparative overview.

Table 1: Comparative Properties of Dibenzoate Plasticizers in PVC

Property	Propylene Glycol Dibenzoate (PGDB)	Diethylene Glycol Dibenzoate (DEGDB)	Dipropylene Glycol Dibenzoate (DPGDB)	Test Method/Conditions
Plasticizer Efficiency				
Glass Transition Temp. (Tg) (°C)	Data not available	17.8	19.3	40 phr in PVC[2]
Shore A Hardness	Data not available	~80-85	~80-85	Estimated from various sources
Mechanical Properties (in PVC)				
Tensile Strength (MPa)	Data not available	18.5	18.2	40 phr in PVC[2]
Elongation at Break (%)	Data not available	350	360	40 phr in PVC[2]
100% Modulus (MPa)	Data not available	9.5	9.2	40 phr in PVC[2]
Physical Properties				
Molecular Weight (g/mol)	282.3	314.32	342.39	-
Boiling Point (°C)	~360	~400	~350[3]	760 mmHg
Volatility (% weight loss)	Higher (expected)	Lower than PGDB	Low	ASTM D1203[3]
Migration Resistance	Lower (expected)	Good	Good, low migration rates	ASTM D2199[4] [5][6][7]
General Characteristics				

Solvency	High	High, strong solubility	High, strong solvent action	-
Low-Temperature Flexibility	Good	Good	Good	-
Environmental Profile	-	Low toxicity, non-mutagenic, non-carcinogenic[1]	Low toxicity, non-mutagenic, non-carcinogenic, biodegradable under certain conditions[1]	-

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. The performance of plasticizers can also be influenced by the specific formulation and processing of the polymer blend.

From the available data, it is evident that both DEGDB and DPGDB are highly effective plasticizers for PVC.[2] DPGDB is noted for its low volatility and low migration rates, making it suitable for applications where plasticizer permanence is crucial. Blends of different dibenzoates, such as DEGDB and DPGDB, are also utilized to achieve a balance of properties, such as a lower freezing point and optimized solvation.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer properties. The following section outlines the typical experimental protocols for the synthesis and evaluation of dibenzoate plasticizers.

Synthesis of Dibenzoate Plasticizers

The general method for synthesizing glycol dibenzoates is through the esterification of the respective glycol with benzoic acid.

Materials:

- Glycol (e.g., Propylene Glycol, Diethylene Glycol, Dipropylene Glycol)

- Benzoic Acid
- Catalyst (e.g., tetrabutyl titanate, p-toluenesulfonic acid)
- Water-carrying agent (e.g., toluene, cyclohexane) (optional, for azeotropic removal of water)

Procedure:

- Charge the glycol and benzoic acid into a reaction vessel equipped with a stirrer, thermometer, and a condenser with a water separator (e.g., Dean-Stark apparatus).
- Heat the mixture with stirring until the benzoic acid dissolves.
- Add the catalyst to the reaction mixture.
- If using a water-carrying agent, add it to the vessel.
- Increase the temperature to initiate the esterification reaction, typically between 140°C and 220°C, and collect the water produced.
- The reaction is monitored by measuring the amount of water collected or by analyzing the acid number of the mixture.
- Once the reaction is complete (i.e., the theoretical amount of water is collected or the acid number is sufficiently low), cool the mixture.
- The crude product is then purified, which may involve neutralization of the catalyst, washing with water, and removal of any unreacted starting materials and water by vacuum distillation.

Evaluation of Plasticizer Properties

1. Plasticizer Efficiency:

- Method: ASTM D2284 provides a standardized method to evaluate the efficiency of plasticizers in flexible PVC.[\[10\]](#)
- Procedure:
 - Prepare PVC formulations with varying concentrations of the dibenzoate plasticizer.

- Process the formulations into test specimens (e.g., by milling, compression molding, or extrusion).
- Condition the specimens under controlled temperature and humidity.
- Conduct tensile testing on the specimens to measure tensile strength, elongation at break, and modulus of elasticity.
- Determine the glass transition temperature (T_g) of the plasticized PVC using Differential Scanning Calorimetry (DSC).[\[11\]](#) A lower T_g indicates higher plasticizing efficiency.

2. Volatility:

- Method: ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods.[\[3\]](#)
- Procedure:
 - A plastic specimen of known weight and thickness is placed in a container with activated carbon.
 - The container is then placed in an oven at a specified temperature for a set period.
 - After the test period, the specimen is removed, cooled, and reweighed.
 - The percentage of weight loss is calculated as the volatile loss.

3. Migration Resistance:

- Method: ASTM D2199 - Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Procedure:
 - A sample of the plasticized vinyl fabric is placed in contact with a coated surface (lacquer).
 - The assembly is subjected to a specific pressure and temperature for a defined period.

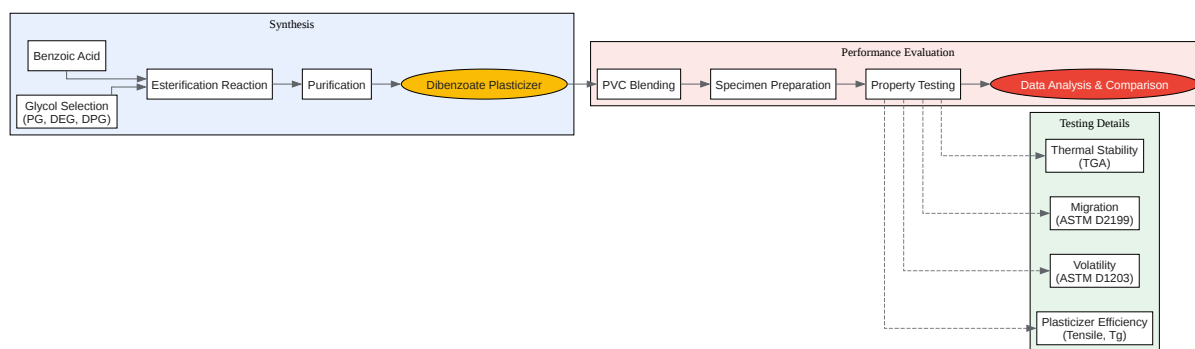
- After the test, the coating is visually inspected for any signs of softening, tackiness, or other changes, which indicate plasticizer migration.
- Quantitative assessment can be done by measuring the weight change of the absorbing material.

4. Thermal Stability:

- Method: Thermogravimetric Analysis (TGA).[\[11\]](#)
- Procedure:
 - A small sample of the dibenzoate plasticizer is placed in a TGA instrument.
 - The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
 - The weight of the sample is continuously monitored as a function of temperature.
 - The onset temperature of decomposition and the temperature at different weight loss percentages are determined to assess thermal stability.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of dibenzoate plasticizers.



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Caption: Experimental workflow for dibenzoate plasticizer synthesis and evaluation.

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